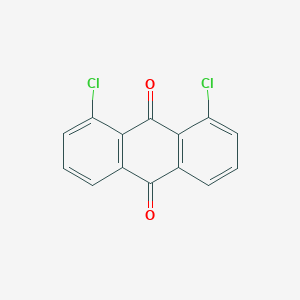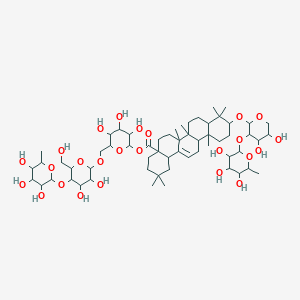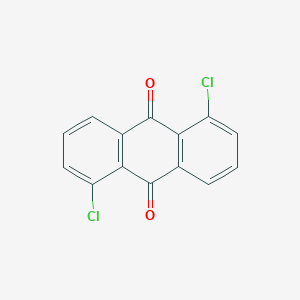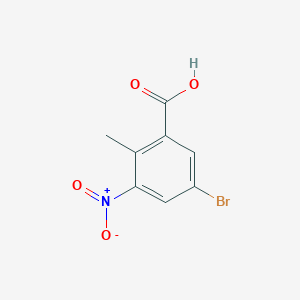![molecular formula C24H25NO7 B031427 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline CAS No. 87227-00-7](/img/structure/B31427.png)
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline, also known as OTMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. OTMP is a proline-based compound that exhibits a unique structure and mechanism of action, making it a promising candidate for the development of new drugs.
作用機序
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline exerts its therapeutic effects through a unique mechanism of action. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a key role in the regulation of glucose metabolism and immune function. By inhibiting DPP-IV, this compound can improve glucose tolerance and insulin sensitivity, as well as modulate immune responses. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMPs by this compound can prevent tissue damage and promote tissue repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, this compound has been shown to improve glucose tolerance and insulin sensitivity, reduce oxidative stress, and modulate immune responses. This compound has also been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles.
実験室実験の利点と制限
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. This compound also exhibits potent and specific activity against DPP-IV and MMPs, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the role of DPP-IV and MMPs in various biological processes, and the potential therapeutic applications of inhibiting these enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in clinical applications.
合成法
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline can be synthesized through a multi-step process involving the use of various chemical reagents. The synthesis of this compound involves the condensation of L-proline with 2,3,6,7-tetramethoxyphenanthrene, followed by oxidation of the resulting intermediate to yield the final product. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has been extensively studied for its potential therapeutic applications in various areas of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
87227-00-7 |
|---|---|
分子式 |
C24H25NO7 |
分子量 |
439.5 g/mol |
IUPAC名 |
(2S)-5-oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H25NO7/c1-29-19-8-13-7-14(12-25-18(24(27)28)5-6-23(25)26)16-10-21(31-3)22(32-4)11-17(16)15(13)9-20(19)30-2/h7-11,18H,5-6,12H2,1-4H3,(H,27,28)/t18-/m0/s1 |
InChIキー |
WHMYPWSOKGMCLN-SFHVURJKSA-N |
異性体SMILES |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CN4[C@@H](CCC4=O)C(=O)O |
SMILES |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CN4C(CCC4=O)C(=O)O |
正規SMILES |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CN4C(CCC4=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)


![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)





![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)
![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)
